N-Boc-3-chloro-D-tyrosine
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Overview
Description
Mechanism of Action
Target of Action
N-Boc-3-chloro-D-tyrosine is a derivative of tyrosine, a naturally occurring amino acid. The primary targets of this compound are likely to be similar to those of tyrosine, which plays a crucial role in the synthesis of proteins in the body .
Mode of Action
The this compound compound interacts with its targets by being incorporated into proteins during the process of protein synthesis. The tert-butyl carbamate (Boc) group in this compound serves as a protective group for the amino function of tyrosine . This protection allows the compound to participate in various chemical reactions without unwanted side reactions .
Biochemical Pathways
This compound, as a derivative of tyrosine, may be involved in the same biochemical pathways as tyrosine. Tyrosine is a precursor in the synthesis of important neurotransmitters such as dopamine and norepinephrine . Therefore, this compound could potentially affect these pathways and their downstream effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . Furthermore, the presence of other reactive species in the environment could potentially interact with this compound and affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-3-chloro-D-tyrosine can be synthesized through a multi-step process involving the protection of the amino group of tyrosine with a Boc (tert-butoxycarbonyl) group and the chlorination of the aromatic ring. One common method involves dissolving (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid in a mixture of dry 1,4-dioxane and water, followed by the addition of sodium hydroxide and di-tert-butyl dicarbonate (Boc2O). The reaction mixture is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-chloro-D-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in solvents like ethyl acetate or dioxane are commonly used for Boc deprotection.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative of this compound.
Deprotection Reactions: The major product is 3-chloro-D-tyrosine after the removal of the Boc group.
Scientific Research Applications
N-Boc-3-chloro-D-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a building block in the synthesis of peptides and proteins for studying protein structure and function.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor agonists.
Biochemical Studies: It is used in the study of enzyme mechanisms and metabolic pathways involving tyrosine derivatives.
Comparison with Similar Compounds
N-Boc-3-chloro-D-tyrosine can be compared with other Boc-protected amino acids and tyrosine derivatives:
N-Boc-tyrosine: Similar to this compound but without the chlorine atom.
N-Boc-3-iodo-D-tyrosine: Contains an iodine atom instead of chlorine.
N-Boc-3-fluoro-D-tyrosine: Contains a fluorine atom instead of chlorine.
This compound stands out due to its specific reactivity and the ability to participate in unique chemical interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650164 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-57-2 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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